Lipophilicity (XLogP3) Comparison: 3-Chlorobenzyl Analog vs. Non-Halogenated Benzyl Analog
The 3-chlorobenzyl substitution on the target compound increases calculated lipophilicity by approximately 1.0 log unit relative to the unsubstituted 1-benzyl-5-methyl-1H-pyrazol-3-amine (CAS 956729-47-8), as measured by XLogP3 values of 2.5 versus 1.51 , respectively. This difference is attributable to the electron-withdrawing and hydrophobic nature of the meta-chlorine atom on the benzyl ring . The 4-chlorobenzyl isomer (CAS 400749-67-9) exhibits an equivalent XLogP3 of approximately 2.5, consistent with the identical molecular formula .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-Benzyl-5-methyl-1H-pyrazol-3-amine: XLogP3 = 1.51; 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine: XLogP3 ≈ 2.5 |
| Quantified Difference | Δ XLogP3 ≈ +1.0 vs. non-halogenated benzyl analog; Δ XLogP3 ≈ 0 vs. 4-chloro isomer |
| Conditions | Calculated using XLogP3 algorithm; data sourced from BOC Sciences and PubChem-derived databases. |
Why This Matters
The approximately one-log higher lipophilicity of the 3-chlorobenzyl analog relative to the non-halogenated benzyl congener predicts enhanced passive membrane permeability, which is a critical parameter for cell-based assay performance and oral bioavailability optimization in lead series progression.
